molecular formula C15H16N2O3 B7889307 1,3-Bis(phenoxymethyl)urea

1,3-Bis(phenoxymethyl)urea

Cat. No.: B7889307
M. Wt: 272.30 g/mol
InChI Key: UTMIATXJDHALGS-UHFFFAOYSA-N
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Description

1,3-Bis(phenoxymethyl)urea is a urea derivative research chemical of significant interest in medicinal and agrochemical discovery. Urea derivatives are a prominent class of nitrogen-based heterocyclic compounds known for their wide range of biological activities (Antibiotics, 2022). Specifically, structurally related aryl urea compounds have demonstrated notable antimicrobial properties in research settings, showing activity against control strains of Staphylococcus aureus and Escherichia coli , as well as multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae and E. coli (Antimicrobial and anthelmintic activities of aryl urea agents). Other urea derivatives have been explored for their potential as insecticidal agents (EP0031974A2), indicating the versatility of this chemical class in developing crop protection solutions. The presence of phenoxymethyl groups attached to the core urea structure may influence its interaction with biological targets and its physicochemical properties. This compound is provided for research purposes to investigate these and other potential applications in a controlled laboratory environment. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

1,3-bis(phenoxymethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(16-11-19-13-7-3-1-4-8-13)17-12-20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMIATXJDHALGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCNC(=O)NCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The patented method described in US5902899A involves reacting a cyclic carbonic acid ester (e.g., ethylene carbonate or propylene carbonate) with two equivalents of phenoxymethylamine in the presence of a base, such as sodium methoxide or triethylamine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the cyclic carbonate, followed by decarboxylation to form the urea linkage. This method is highly versatile, accommodating a wide range of alkyl and aryl amines.

The general stoichiometry is as follows:

Cyclic carbonate+2R-NH2baseR-NH-C(O)-NH-R+CO2+H2O\text{Cyclic carbonate} + 2 \, \text{R-NH}2 \xrightarrow{\text{base}} \text{R-NH-C(O)-NH-R} + \text{CO}2 + \text{H}_2\text{O}

where R=phenoxymethylR = \text{phenoxymethyl}.

Optimization of Reaction Parameters

Key parameters influencing yield and reaction efficiency include:

Base Selection and Loading

Alkali metal alkoxides (e.g., sodium methoxide) exhibit superior catalytic activity compared to trialkylamines. A loading of 0.1–0.5 moles per mole of cyclic carbonate is optimal, balancing cost and reactivity. Excess base may lead to side reactions, such as hydrolysis of the carbonate.

Temperature and Pressure

Reactions are conducted at 90°–140°C under autogenous pressure (0–3 kgf/cm²). Elevated temperatures accelerate decarboxylation but necessitate pressure-resistant equipment. For phenoxymethylamine, a temperature of 100°C ensures complete conversion within 3–5 hours.

Solvent Systems

Polar aprotic solvents like methanol or ethanol enhance solubility of the intermediates. A solvent-to-carbonate ratio of 100:1 (w/w) is typical. Post-reaction, cooling to 10°–30°C and adding a poor solvent (e.g., water or acetone) precipitates the urea product in >85% purity.

Example Synthesis Adapted from US5902899A

Procedure :

  • Charge a 150 mL autoclave with 0.175 moles of ethylene carbonate and 0.525 moles of phenoxymethylamine.

  • Add 0.0175 moles of sodium methoxide (28% in methanol).

  • Heat at 95°–100°C for 3 hours under stirring (internal pressure: 3 kgf/cm²).

  • Cool to 25°C, add 150 mL water, and stir for 1 hour.

  • Filter, wash with water, and dry under vacuum to obtain 1,3-bis(phenoxymethyl)urea.

Yield : 85–90%.

Isocyanate-Amine Coupling

Methodology from MDPI Synthesis

The MDPI protocol employs phenoxymethyl isocyanate and phenoxymethylamine in a one-pot reaction under ambient conditions. This method bypasses carbonate intermediates, directly forming the urea bond via nucleophilic addition-elimination:

R-NCO+R-NH2R-NH-C(O)-NH-R\text{R-NCO} + \text{R-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R}

Stoichiometry and Solvent

Equimolar amounts of isocyanate and amine in dichloromethane or THF yield optimal results. An excess of either reagent leads to oligomerization or incomplete conversion.

Acid Scavenging

Adding 1 N HCl post-reaction protonates unreacted amine, facilitating product isolation. Precipitation in ethanol or diethyl ether further purifies the urea.

Example Synthesis from MDPI Data

Procedure :

  • Dissolve 0.061 moles of phenoxymethyl isocyanate in 50 mL THF.

  • Add 0.061 moles of phenoxymethylamine dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with 5 mL 1 N HCl, filter, and recrystallize from ethanol.

Yield : 80–85%.

Comparative Analysis of Methods

Parameter Cyclic Carbonate Method Isocyanate Method
Starting MaterialsEthylene carbonate, amineIsocyanate, amine
CatalystsSodium methoxideNone
Temperature Range90°–140°C20°–25°C
Reaction Time3–5 hours12–24 hours
Yield85–90%80–85%
Safety ConsiderationsModerate (high pressure)Low (ambient conditions)
ScalabilityIndustrial-friendlyLab-scale

Challenges and Mitigation Strategies

Side Reactions in Carbonate Method

Phenoxymethylamine’s electron-rich aromatic ring may lead to electrophilic substitution side products. Using a slight excess of carbonate (1.1:1 molar ratio) minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(phenoxymethyl)urea undergoes various chemical reactions, including:

    Oxidation: The phenoxymethyl groups can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenoxymethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(phenoxymethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of polymers and resins with enhanced properties.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

    Biological Research: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.

Mechanism of Action

The mechanism of action of 1,3-Bis(phenoxymethyl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phenoxymethyl groups enhance its binding affinity and specificity towards the target enzyme. Additionally, the urea moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,3-Bis(phenoxymethyl)urea with eight structurally related urea derivatives:

Compound Name CAS Molecular Formula MW (g/mol) LogP PSA (Ų) Physical State Key Features
This compound 74696-24-5 C₁₅H₁₆N₂O₃ 272.30 2.95 63.08 Not reported Phenoxymethyl groups, moderate lipophilicity
1,3-Bis(4-chlorophenyl)urea 1219-99-4 C₁₃H₁₀Cl₂N₂O 281.14 N/A 41.57 White crystalline powder Electron-withdrawing Cl substituents, high thermal stability (m.p. 306°C)
1,3-Bis(3-(dimethylamino)propyl)urea 52338-87-1 C₁₁H₂₆N₄O 230.35 -0.27 47.61 Transparent liquid Polar dimethylamino groups, low LogP
1,3-Bis(hydroxymethyl)urea 140-95-4 C₃H₈N₂O₃ 120.11 N/A 83.71 Solid Highly hydrophilic, used in resins/crosslinking
3,3-Bis(2-hydroxyethyl)urea 23270-55-5 C₆H₁₂N₂O₃ 160.17 N/A 85.71 Not reported Hydroxyethyl groups enhance solubility
1,3-Bis(4-fluorophenyl)urea N/A C₁₃H₁₀F₂N₂O 248.23 N/A 41.57 Not reported Fluorine substituents increase electronegativity
1,3-Bis(trimethylsilyl)urea 18297-63-7 C₇H₂₀N₂OSi₂ 204.42 N/A 40.62 Solid Volatile silylating agent (b.p. 222°C)
1,3-Bis(6-methylpyridin-2-yl)urea 92023-87-5 C₁₃H₁₄N₄O 242.28 N/A 63.60 Not reported Pyridyl groups for metal coordination

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